molecular formula C14H14O5 B8472198 6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

Cat. No. B8472198
M. Wt: 262.26 g/mol
InChI Key: ULWXTKQBDUGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O5/c1-4-17-14(16)10-6-12-11(5-8(2)18-12)13(7-10)19-9(3)15/h5-7H,4H2,1-3H3

InChI Key

ULWXTKQBDUGGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(O2)C)C(=C1)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of (E)-3-(ethoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid (I-1a: 326.6 g, 1.371 mol) in acetic anhydride (1.77 L, 18.72 mol) at room temperature was added sodium acetate (193 g, 2350 mmol) in one portion. The reaction mixture was then heated at reflux for 2.5 hours. After cooling to room temperature, the mixture was concentrated in vacuo (all batches were combined at this point). The resulting residue was suspended in dichloromethane (1.5 L) and filtered, washing the solids with dichloromethane (3×500 mL). The combined filtrate and washings were then washed with sodium hydrogencarbonate (2×1 L of a saturated aqueous solution) and brine (2 L), then concentrated in vacuo to give desired ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (I-1b: 549.03 g, quantitative). 1H NMR (CDCl3, 300 MHz) δ ppm 8.00-7.99 (m, 1H), 7.64 (d, 1H), 6.32-6.32 (m, 1H), 4.38 (q, 2H), 2.47 (d, 3H), 2.37 (s, 3H), 1.39 (t, 3H).
Quantity
326.6 g
Type
reactant
Reaction Step One
Quantity
1.77 L
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium acetate (30 g, 0.36 mol) was added under vigorous stirring to a solution of 3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid (45 g, 0.19 mol) in 250 mL of acetic anhydride. The reaction mixture was refluxed for 2 h and evaporated in vacuum (˜20 mmHg) at 70° C. until the solvent distillation ceased. The obtained crude product was suspended in 500 mL of dichloromethane. The suspension was filtered. The solid was washed with 200 mL of dichloromethane. The combined solutions were washed with 200 mL of a saturated aqueous solution of NaHCO3 and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (200×150 mm) with hexane/ethyl acetate mixture, 3:1 as eluent to give 25 g (95 mmol, 51%) of desired compound as a yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
51%

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